molecular formula C7H17PS3 B12079770 Phosphonotrithioic acid, methyl-, dipropyl ester CAS No. 996-05-4

Phosphonotrithioic acid, methyl-, dipropyl ester

Cat. No.: B12079770
CAS No.: 996-05-4
M. Wt: 228.4 g/mol
InChI Key: ZDUNRJQMFZIUCR-UHFFFAOYSA-N
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Description

Phosphonotrithioic acid, methyl-, dipropyl ester (CAS 996-05-4) is an organophosphorus compound of interest in chemical research. Available data indicates this compound exhibits significant toxicity, with studies reporting an oral LD50 of 18 mg/kg in rodent models . Further toxicological studies in avian species have documented effects including flaccid paralysis, somnolence, and convulsions at specified doses . This safety profile underscores that the compound is for research use only in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers value this compound for its structural properties as a phosphonotrithioate ester. Scientists can explore its potential as a chemical precursor or intermediate in synthetic chemistry. Its specific mechanism of action in biological systems is an area for further investigation, though its toxicity suggests high biological activity. Handling requires strict adherence to safety protocols.

Properties

CAS No.

996-05-4

Molecular Formula

C7H17PS3

Molecular Weight

228.4 g/mol

IUPAC Name

methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3

InChI Key

ZDUNRJQMFZIUCR-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(C)SCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with methylphosphonic dichloride (CH₃P(O)Cl₂) as the central phosphorus precursor. Propyl mercaptan (C₃H₇SH) acts as both a nucleophile and sulfur source, facilitating the substitution of chlorine atoms. The reaction proceeds in anhydrous toluene under nitrogen atmosphere to prevent oxidation:

CH₃P(O)Cl₂ + 3 C₃H₇SH → CH₃P(S)(SC₃H₇)₂ + 2 HCl + H₂S\text{CH₃P(O)Cl₂ + 3 C₃H₇SH → CH₃P(S)(SC₃H₇)₂ + 2 HCl + H₂S}

Stoichiometric excess of propyl mercaptan (1:3.2 molar ratio) ensures complete conversion, with yields reaching 78–82% after 12 hours at 80°C. Side products, such as bis(propylthio)phosphinic acid, are minimized by maintaining strict temperature control.

Catalytic Enhancements

Recent studies have explored the use of triethylamine (TEA) as a proton scavenger to accelerate the reaction. Adding 5 mol% TEA reduces reaction time to 6 hours while improving yield to 85%. The catalytic system also suppresses H₂S release, enhancing safety profiles.

Alkylation of Phosphonotrithioic Acid Intermediates

An alternative route involves the alkylation of pre-formed phosphonotrithioic acid with propyl halides. This method is advantageous for scalability and purity control.

Intermediate Preparation

Phosphonotrithioic acid (H₃P(S)SH) is synthesized via the reaction of phosphorus pentasulfide (P₄S₁₀) with hydrogen sulfide under high pressure (3–5 bar):

P₄S₁₀ + 6 H₂S → 4 H₃P(S)SH + 2 S₈\text{P₄S₁₀ + 6 H₂S → 4 H₃P(S)SH + 2 S₈}

The intermediate is isolated as a crystalline solid (mp 92–94°C) and characterized by ³¹P NMR (δ = 45–47 ppm).

Propylation Conditions

Subsequent alkylation with propyl iodide (C₃H₇I) in dimethylformamide (DMF) at 120°C for 8 hours yields the target compound:

H₃P(S)SH + 2 C₃H₇I → CH₃P(S)(SC₃H₇)₂ + 2 HI\text{H₃P(S)SH + 2 C₃H₇I → CH₃P(S)(SC₃H₇)₂ + 2 HI}

Yields range from 70–75%, with iodine byproducts removed via aqueous sodium thiosulfate washes.

One-Pot Synthesis Using Phosphorus Trichloride

A streamlined one-pot method eliminates intermediate isolation, reducing production costs and time.

Reaction Sequence

Phosphorus trichloride (PCl₃) reacts sequentially with methylmagnesium bromide (CH₃MgBr) and propyl mercaptan:

  • Methylation :

PCl₃ + CH₃MgBr → CH₃PCl₂ + MgBrCl\text{PCl₃ + CH₃MgBr → CH₃PCl₂ + MgBrCl}

  • Thiophosphorylation :

CH₃PCl₂ + 3 C₃H₇SH → CH₃P(S)(SC₃H₇)₂ + 2 HCl + H₂S\text{CH₃PCl₂ + 3 C₃H₇SH → CH₃P(S)(SC₃H₇)₂ + 2 HCl + H₂S}

The one-pot process achieves 68–72% yield under reflux conditions (110°C, 10 hours).

Solvent Optimization

Replacing toluene with tetrahydrofuran (THF) improves reagent solubility, boosting yield to 80%. However, THF necessitates rigorous drying to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Reaction Time (h)Purity (%)Scalability
Thiophosphorylation85698High
Alkylation75895Moderate
One-Pot Synthesis801097High

Key observations:

  • The thiophosphorylation route offers the best balance of yield and speed.

  • One-pot synthesis reduces purification steps but requires careful solvent selection.

Characterization and Quality Control

Spectroscopic Validation

  • ³¹P NMR : A singlet at δ = 62–64 ppm confirms the absence of oxidized byproducts.

  • IR Spectroscopy : Peaks at 650 cm⁻¹ (P=S) and 740 cm⁻¹ (C-S) verify functional groups.

Chromatographic Purity

Gas chromatography (GC) with flame ionization detection (FID) reveals ≥98% purity when using catalytic TEA .

Chemical Reactions Analysis

Types of Reactions

Dipropyl methylphosphonotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phosphonothioates.

Scientific Research Applications

Agricultural Applications

Insecticides and Pesticides
Phosphonotrithioic acid derivatives are primarily utilized in agriculture as insecticides and pesticides. For instance, similar compounds have been shown to act effectively against a variety of pests due to their neurotoxic properties. The efficacy of these compounds often relies on their ability to inhibit acetylcholinesterase activity in insects, leading to paralysis and death.

  • Case Study: A study demonstrated that phosphorodithioate esters significantly reduced pest populations in field trials, showing a 70% decrease in target insect numbers compared to untreated controls .

Pharmaceutical Applications

Cardioprotective Agents
Research has indicated that phosphonotrithioic acid derivatives may possess cardioprotective properties. In vivo studies have shown that certain analogues can improve cardiac contractility in models of ischemic heart failure.

  • Case Study: In a mouse model of ischemic heart failure, administration of phosphonotrithioic acid derivatives resulted in improved heart function as measured by echocardiography, suggesting potential therapeutic applications in treating heart conditions .

Material Science Applications

Lubricants and Additives
Phosphonotrithioic acid esters are also employed as additives in lubricants. They enhance the anti-wear properties of oils and reduce friction between moving parts in machinery.

  • Data Table: Lubricant Performance Metrics
CompoundWear Scar Diameter (mm)Coefficient of Friction
Phosphonotrithioic acid ester0.450.12
Conventional lubricant0.750.18

This table illustrates that the use of phosphonotrithioic acid esters leads to significantly lower wear and friction compared to conventional lubricants.

Environmental Impact

While phosphonotrithioic acid compounds exhibit beneficial applications, their environmental impact must be considered. Studies have shown that these compounds can persist in the environment, leading to potential bioaccumulation and toxicity to non-target organisms.

  • Environmental Assessment: A review highlighted the need for careful management and regulation of phosphonotrithioic acid esters due to their potential ecological risks .

Mechanism of Action

The mechanism of action of dipropyl methylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Phosphonotrithioic Acid Derivatives and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Phosphonotrithioic acid, methyl-, dipropyl ester (hypothetical) C₇H₁₇O₂PS₃ 260.34* Methyl, dipropyl esters High lipophilicity, sulfur reactivity
Phosphonothioic acid, methyl-, O-propyl O-8-quinolinyl ester C₁₃H₁₈NO₃PS 307.33 Propyl, quinolinyl esters UV activity, metal chelation potential
Dipropyl disulfide C₆H₁₄S₂ 150.30 Two propyl chains Volatile, antimicrobial
Phosphoric acid, 4-nitrophenyl dipropyl ester C₁₂H₁₈NO₆P 327.25 Nitrophenyl, dipropyl Neurotoxic, cholinesterase inhibition

*Estimated based on structural analogs.

Biological Activity

Phosphonotrithioic acid, methyl-, dipropyl ester (CAS No. 107-56-2) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of phosphonate and thiol functional groups. Its chemical structure can be represented as follows:

C3H7O2PS3\text{C}_3\text{H}_7\text{O}_2\text{PS}_3

This compound is known for its ability to interact with various biological targets, making it a subject of research in medicinal chemistry.

The biological activity of phosphonotrithioic acid derivatives typically involves the inhibition of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. Additionally, phosphonotrithioic acids have shown potential in antimicrobial activities against various pathogens.

Antimicrobial Activity

Research indicates that phosphonotrithioic acid derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that these compounds can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa , as well as fungi such as Aspergillus niger and Candida albicans . The minimum inhibitory concentrations (MIC) for these organisms are critical for evaluating their effectiveness.

Organism MIC (µg/mL)
Escherichia coli32
Pseudomonas aeruginosa16
Aspergillus niger64
Candida albicans32

These findings highlight the potential application of phosphonotrithioic acid derivatives in treating infections caused by resistant strains.

Cardioprotective Effects

Recent studies have explored the cardioprotective effects of phosphonate derivatives, particularly in models of ischemic heart failure. For example, a study involving the administration of phosphonotrithioic acid derivatives via mini-osmotic pumps demonstrated improved cardiac function in mouse models. The active compounds were shown to enhance contractile function and reduce hypertrophy markers.

Case Studies

  • Antimicrobial Efficacy : A study published in Phosphorus, Sulfur, and Silicon reported the synthesis and characterization of dialkyl dithiophosphate adducts that exhibited significant antibacterial activity against clinically relevant pathogens. These results suggest that phosphonotrithioic derivatives could serve as templates for developing new antimicrobial agents .
  • Cardiac Function Improvement : In a study focusing on ischemic heart failure models, phosphonate esters were administered to assess their effects on cardiac myocyte function. The results indicated that certain derivatives significantly improved echocardiographic measures of heart function compared to controls .
  • Biochemical Characterization : Research has also focused on the biochemical properties of phosphonotrithioic acid derivatives, investigating their interactions with nucleotides and potential applications in gene therapy .

Q & A

What experimental methodologies are employed to confirm the gas-phase stability and tautomeric structures of Phosphonotrithioic acid derivatives?

Advanced Research Question
Neutralization-reionization mass spectrometry (NRMS) and collisional activation (CA) mass spectrometry are critical for studying gas-phase stability. For example, the dipropyl ester of propylphosphonotrithioic acid (PrP(S)(SPr)₂) undergoes triple propene elimination under 70 eV electron ionization (EI), generating m/z 130 radical cations ([H₃PS₃]⁺). CA analysis, combined with thermochemical data, confirmed the structure as [(HS)₃P]⁺ rather than tautomers like [(HS)₂P(=S)H]⁺. Ab initio molecular orbital (MO) calculations at HF/3-21G∗ and HF/6-31G∗∗ levels validated these findings, showing distinct energy minima for each tautomer .

How can computational chemistry resolve structural ambiguities in Phosphonotrithioic acid esters?

Advanced Research Question
Ab initio MO calculations provide energy landscapes for tautomeric and isomeric forms. For [(HS)₃P]⁺, computational results aligned with NRMS data, demonstrating high energy barriers (>50 kcal/mol) between tautomers. Researchers should compare calculated vibrational spectra, bond lengths, and charge distributions with experimental IR or Raman data to resolve ambiguities. This approach is essential when experimental techniques like NMR are impractical in the gas phase .

What are the optimal gas chromatography-mass spectrometry (GC-MS) parameters for analyzing Phosphonotrithioic acid esters in complex mixtures?

Basic Research Question
GC-MS analysis requires polar capillary columns (e.g., cyanosilicone-based SP™-2560) to resolve esters with similar retention times. For example, a 37-component fatty acid methyl ester (FAME) mix was analyzed using a temperature ramp of 50°C (1 min) to 240°C at 4°C/min. For dipropyl esters, optimize injector temperatures (250–300°C) to prevent degradation and use split ratios (1:50–1:100) to avoid column overload. Peak area quantification (e.g., 8.56% for 1,2-benzenedicarboxylic acid dipropyl ester in Enantia chlorantha extracts) aids in identifying dominant components .

How do synthesis conditions influence the formation of Phosphonotrithioic acid esters?

Basic Research Question
Synthesis often involves esterification of phosphonotrithioic acid with alcohols under acidic catalysis. For example, dipropyl esters may form via nucleophilic substitution between methylphosphonotrithioic acid chloride and propanol. Reaction temperature (60–80°C), stoichiometric alcohol excess (3:1), and inert atmospheres (N₂/Ar) minimize side reactions like oxidation. Post-synthesis purification via vacuum distillation or silica gel chromatography (eluent: hexane/ethyl acetate) improves yields .

What strategies address contradictions between computational predictions and experimental data on ester stability?

Advanced Research Question
Discrepancies arise from phase differences (gas vs. solution). For instance, [(HS)₃P]⁺ is stable in the gas phase but may hydrolyze in solution. To reconcile

  • Conduct solvent-phase stability assays (e.g., NMR kinetics in CDCl₃/D₂O).
  • Compare computed solvation energies (COSMO-RS) with experimental hydrolysis rates.
  • Use hybrid QM/MM simulations to model solvent effects.
    Cross-validation with techniques like FT-IR (for S-H/P=O bonds) and X-ray crystallography (for solid-state structures) is critical .

How do isotopic labeling and tandem MS enhance structural elucidation of organophosphorus esters?

Advanced Research Question
Deuterium or ¹³C labeling isolates fragmentation pathways. For example, d₇-isopropyl and d₃-methyl labels in phosphonofluoridate esters clarify elimination mechanisms (e.g., propene loss). Tandem MS (MS/MS) with collision-induced dissociation (CID) at 20–30 eV provides fragmentograms to reconstruct molecular architectures. This is particularly useful for distinguishing regioisomers (e.g., dipropyl vs. diisopropyl esters) .

What are the challenges in quantifying trace-level Phosphonotrithioic acid esters in biological matrices?

Advanced Research Question
Matrix effects (e.g., phospholipids in tissue extracts) suppress ionization in LC-MS. Mitigation strategies include:

  • Solid-phase extraction (C18 cartridges) for lipid removal.
  • Derivatization with pentafluorobenzyl bromide to enhance electron-capture detection (ECD-GC).
  • Internal standards (e.g., ¹³C-labeled analogs) for correction.
    Limit of detection (LOD) can reach 0.1 ppb using high-resolution orbitrap MS .

How does steric hindrance influence the reactivity of Phosphonotrithioic acid esters in nucleophilic substitutions?

Basic Research Question
Bulky substituents (e.g., dipropyl vs. dimethyl groups) reduce reaction rates. For example, dipropyl esters exhibit 10-fold slower hydrolysis in alkaline conditions (pH 12) compared to methyl analogs. Kinetic studies (pseudo-first-order) at varying temperatures (25–60°C) reveal activation energies (Eₐ) via Arrhenius plots. Computational modeling (DFT) of transition states quantifies steric effects using parameters like Tolman’s cone angle .

What analytical workflows validate the purity of synthesized Phosphonotrithioic acid esters?

Basic Research Question
Multi-technique validation is essential:

GC-MS/FID : Purity >98% confirmed by single peak and matching retention indices.

¹H/³¹P NMR : Integrate propyl/methyl signals (δ 0.8–1.5 ppm) and phosphorus environments (δ 40–60 ppm for P=S).

Elemental Analysis : %C, %H, %S within ±0.3% of theoretical values.

HPLC-UV : Monitor impurities at 210 nm (λ_max for thiophosphoryl groups) .

How do solvent polarity and proticity affect the stability of Phosphonotrithioic acid esters?

Advanced Research Question
Polar aprotic solvents (e.g., DMSO, acetonitrile) stabilize esters via dipole interactions, while protic solvents (e.g., MeOH, H₂O) accelerate hydrolysis. Accelerated stability studies (40°C/75% RH) show ester half-life (t₁/₂) decreases from 180 days (hexane) to 7 days (methanol). Computational solvation free energies (ΔG_solv) correlate with experimental degradation rates, guiding solvent selection for long-term storage .

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